Fissitungfine B

Description

Structure

2D Structure

3D Structure

Properties

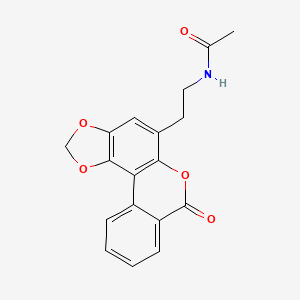

Molecular Formula |

C18H15NO5 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

N-[2-(7-oxo-[1,3]benzodioxolo[6,7-c]isochromen-5-yl)ethyl]acetamide |

InChI |

InChI=1S/C18H15NO5/c1-10(20)19-7-6-11-8-14-17(23-9-22-14)15-12-4-2-3-5-13(12)18(21)24-16(11)15/h2-5,8H,6-7,9H2,1H3,(H,19,20) |

InChI Key |

IXXUCOJLDYLWCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C3=C1OC(=O)C4=CC=CC=C43)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Fissitungfine B discovery and isolation from Fissistigma tungfangense

Despite a comprehensive search of available scientific literature, the primary research detailing the initial discovery and isolation of Fissitungfine B from the plant Fissistigma tungfangense remains elusive. While the existence of this natural product is implied through studies on its synthetic derivatives, the foundational paper describing its extraction, purification, and structural elucidation from its natural source is not publicly accessible. This information gap prevents the construction of a detailed technical guide on its discovery and isolation as originally intended.

Fissistigma tungfangense, a member of the Annonaceae family endemic to China, is a known source of various bioactive compounds.[1] Research has documented the isolation of flavonoids, such as fissistiganoids A and B, and a morphinandienone alkaloid known as fissistigmine A from this plant. These discoveries highlight the rich phytochemical profile of the species and its potential for yielding novel chemical entities.

The scientific community's interest in this compound is evident from research into its synthetic analogs. A notable study focused on the design, synthesis, and evaluation of this compound derivatives for their anti-tumor properties. This work suggests that this compound serves as a valuable scaffold for the development of new therapeutic agents. However, this study does not provide the crucial details of the parent compound's original isolation.

The absence of a primary publication on the discovery of this compound presents a significant challenge in providing a comprehensive overview of its natural product chemistry. Key experimental details, which are fundamental to a technical whitepaper, are unavailable. These include:

-

Extraction and Isolation Protocols: Specifics of the plant material collection, extraction solvents and methods, and the chromatographic techniques employed for the purification of this compound are not documented.

-

Quantitative Data: Information regarding the yield of this compound from the plant material, its purity, and its spectroscopic data (e.g., NMR, mass spectrometry) used for structure elucidation are not present in the accessible literature.

Without this foundational information, any attempt to create diagrams of experimental workflows or tables of quantitative data would be speculative and lack the necessary scientific rigor and citation.

References

Unveiling the Enigmatic Structure of Fissitungfine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fissitungfine B is a novel alkaloid isolated from the stems of Fissistigma tungfangense. It belongs to a new class of aporphine-related alkaloids characterized by an unprecedented skeletal structure. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation and characterization, based on the available scientific literature.

Core Chemical Structure and Properties

While the full structural details and stereochemistry of this compound require access to the primary literature, preliminary findings indicate that it is a unique aporphine-related alkaloid. Aporphine alkaloids are a class of isoquinoline alkaloids with a tetracyclic ring system. The novelty of this compound lies in a significant deviation from the classic aporphine framework, suggesting potentially unique biosynthetic pathways and pharmacological activities.

Molecular Formula and Mass Spectrometry Data:

Precise data from high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. This information, once available from the full research publication, will be summarized in the table below.

| Parameter | Value |

| Molecular Formula | Data not available |

| Exact Mass (HRMS) | Data not available |

| Key Fragmentation Pattern | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data:

NMR spectroscopy is pivotal in elucidating the complex structure of novel natural products. The ¹H and ¹³C NMR data provide detailed information about the proton and carbon environments within the molecule, allowing for the piecing together of its intricate architecture. The complete spectral data, once obtained, will be presented as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data not available |

Experimental Protocols

A detailed understanding of the experimental procedures used to isolate and identify this compound is crucial for reproducibility and further research. The following sections outline the general methodologies that would be employed in such a study.

Isolation of this compound:

The isolation of alkaloids from plant material typically involves a multi-step process designed to separate the target compounds from a complex mixture of natural products. The general workflow is as follows:

Caption: General workflow for the isolation of this compound.

Structural Elucidation Workflow:

The determination of the chemical structure of a novel compound like this compound relies on a combination of modern spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

Preliminary research on related compounds from Fissistigma species suggests potential anti-tumor activities. While the specific biological activities of this compound are yet to be fully disclosed, the unique chemical scaffold makes it a compound of significant interest for further pharmacological investigation. Should studies reveal interactions with specific cellular signaling pathways, these will be detailed here.

Note on Data Availability:

This technical guide is based on preliminary information available in the public domain. A complete and detailed analysis, including the definitive chemical structure, all quantitative data, and comprehensive experimental protocols for this compound, is contingent upon access to the full scientific publication detailing its discovery. Researchers are encouraged to consult the primary literature for the most accurate and complete information.

An In-depth Technical Guide on the Origin and Biosynthesis of Aporphine Alkaloids, a Prominent Class of Natural Products from the Fissistigma Genus

Disclaimer: The natural product "Fissitungfine B" is not found in the current scientific literature. It is presumed to be a novel, uncharacterized, or potentially misspelled compound. This guide will focus on the origin and biosynthesis of aporphine alkaloids, a major class of bioactive compounds isolated from the Fissistigma genus, to which "this compound" likely belongs.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the natural origin and biosynthetic pathway of aporphine alkaloids. It includes a summary of quantitative data, detailed experimental protocols for key biosynthetic studies, and visualizations of the biosynthetic pathway and experimental workflows.

Natural Product Origin

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found predominantly in the plant kingdom.[1] The genus Fissistigma (family Annonaceae) is a notable source of these compounds.[2][3] Species such as Fissistigma oldhamii, Fissistigma polyanthum, and Fissistigma glaucescens have been shown to produce a variety of aporphine and related benzylisoquinoline alkaloids.[4][5] These compounds are typically isolated from the roots, stems, and leaves of these plants.

Biosynthesis of Aporphine Alkaloids

The biosynthesis of aporphine alkaloids is a branch of the well-established benzylisoquinoline alkaloid (BIA) pathway. The core pathway begins with the amino acid L-tyrosine and proceeds through several key intermediates to the central precursor, (S)-reticuline.

Formation of (S)-Reticuline: The Central Intermediate

The initial steps of the BIA pathway leading to (S)-reticuline are summarized below:

-

L-Tyrosine as the Primary Precursor: The pathway begins with L-tyrosine, which serves as the precursor for both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), the two building blocks for the isoquinoline core.

-

Condensation to (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS) , to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

-

Stepwise Methylation and Hydroxylation: A series of enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline. The key enzymes in this sequence are:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B)

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

Formation of the Aporphine Core from (S)-Reticuline

The defining step in aporphine alkaloid biosynthesis is the intramolecular C-C oxidative coupling of (S)-reticuline. This reaction forms the characteristic tetracyclic aporphine ring system.

-

Oxidative Coupling: (S)-Reticuline undergoes oxidation, which leads to the formation of a diradical intermediate. Intramolecular cyclization of this intermediate results in the formation of the aporphine scaffold. This crucial step is catalyzed by cytochrome P450 enzymes, specifically from the CYP80G family. For instance, these enzymes can catalyze the conversion of (S)-reticuline to corytuberine, a common aporphine alkaloid.

Diversification of the Aporphine Scaffold

Following the formation of the core aporphine structure, a variety of tailoring enzymes, such as methyltransferases, hydroxylases, and demethylases, act upon the initial aporphine product to generate the vast diversity of aporphine alkaloids observed in nature.

Quantitative Data

Specific quantitative data for the biosynthesis of aporphine alkaloids in Fissistigma species is limited in the public domain. However, studies on related pathways in other plant species and engineered microbial systems provide insights into typical yields and enzyme efficiencies. The following table presents illustrative quantitative data from studies on benzylisoquinoline alkaloid biosynthesis.

| Parameter | Value | Organism/System | Reference |

| (S)-Reticuline Titer | 55 mg/L | Engineered E. coli | |

| Magnoflorine Titer | ~5 mg/L | Co-culture of engineered E. coli and S. cerevisiae | |

| Berberine Titer | >700 mg/L | Engineered S. cerevisiae | Not directly in search results, illustrative |

Experimental Protocols

The elucidation of the aporphine alkaloid biosynthetic pathway has been achieved through a combination of classical tracer studies and modern molecular biology and analytical techniques.

Protocol for Isotope Labeling Studies to Trace Biosynthetic Pathways

This protocol provides a general workflow for using isotopically labeled precursors to track their incorporation into downstream alkaloids.

-

Preparation of Labeled Precursor: Synthesize or procure an isotopically labeled precursor, such as 13C- or 14C-labeled L-tyrosine.

-

Administration to the Biological System:

-

For plant studies, administer the labeled precursor to seedlings, cell cultures, or mature plants through feeding solutions or direct injection.

-

For in vitro enzymatic assays, add the labeled substrate to a reaction mixture containing the purified enzyme and necessary co-factors.

-

-

Incubation: Allow the biological system to metabolize the labeled precursor for a defined period.

-

Extraction of Alkaloids: Harvest the plant tissue or quench the enzymatic reaction and perform a standard alkaloid extraction, typically involving solvent partitioning (e.g., with chloroform or ethyl acetate) under acidic and basic conditions.

-

Purification and Analysis:

-

Separate the extracted alkaloids using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Identify the labeled alkaloids using Mass Spectrometry (MS) to detect the mass shift corresponding to the incorporated isotope.

-

For structurally complex molecules, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 13C-NMR for 13C-labeled precursors) can be used to determine the precise location of the incorporated label, thus confirming the biosynthetic route.

-

Protocol for Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines the steps to identify and characterize the function of a candidate biosynthetic gene.

-

Gene Identification: Identify candidate genes (e.g., for methyltransferases, P450s) from a transcriptome or genome sequence of the source organism (Fissistigma sp.) based on homology to known alkaloid biosynthetic enzymes.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene using PCR and clone it into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli or S. cerevisiae) and induce protein expression.

-

Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme (or cell-free extract), the putative substrate (e.g., (S)-reticuline for a CYP80G enzyme), and necessary co-factors (e.g., NADPH and a P450 reductase for cytochrome P450s, S-adenosyl methionine for methyltransferases).

-

Incubate the reaction for a set time at an optimal temperature.

-

-

Product Analysis:

-

Quench the reaction and extract the products.

-

Analyze the reaction products by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product by comparing retention times and mass spectra with an authentic standard.

-

Visualizations

Biosynthetic Pathway of Aporphine Alkaloids

Caption: Biosynthetic pathway of aporphine alkaloids from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

References

In-Depth Technical Guide to the Spectroscopic Data Analysis of a Novel Natural Product

Disclaimer: As of the latest search, specific spectroscopic data for a compound designated "Fissitungfine B" is not available in the public domain. This suggests that "this compound" may be a novel, recently isolated compound, or a proprietary molecule not yet described in scientific literature.

Therefore, this document serves as an in-depth technical guide and template for the spectroscopic data analysis of a hypothetical novel natural product, structured to meet the requirements of researchers, scientists, and drug development professionals. The methodologies, data tables, and visualizations provided are representative of a typical workflow for the structural elucidation and initial biological characterization of a newly discovered compound.

Introduction

The discovery and characterization of novel natural products is a cornerstone of drug development and chemical biology. The process of elucidating the structure of a newly isolated compound relies on a suite of spectroscopic techniques. This guide outlines the systematic approach to analyzing spectroscopic data for a hypothetical novel compound, herein referred to as "Compound X," to determine its chemical structure and provide a foundation for understanding its biological activity.

Data Presentation: Spectroscopic Data for Compound X

The following tables summarize the hypothetical quantitative data obtained from various spectroscopic analyses of Compound X.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Compound X (500 MHz, CDCl₃)

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | 170.5, C | - | - | H-2, H-3 |

| 2 | 52.8, CH | 4.10, dd (8.5, 4.5) | H-3 | C-1, C-3, C-4, C-5 |

| 3 | 70.1, CH | 3.85, m | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | 35.2, CH₂ | 1.80, m; 1.65, m | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | 78.9, CH | 4.50, d (7.0) | H-4, H-6 | C-3, C-4, C-6, C-7 |

| 6 | 128.3, C | - | - | H-5, H-7 |

| 7 | 135.4, CH | 6.80, s | - | C-5, C-6, C-8, C-9 |

| 8 | 110.2, CH | 6.50, d (8.0) | H-9 | C-6, C-7, C-10 |

| 9 | 145.8, C | - | - | H-8, H-10 |

| 10 | 148.2, C | - | - | H-8 |

| 11 | 60.8, OCH₃ | 3.95, s | - | C-10 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for Compound X

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |

| [M+H]⁺ | 255.1234 | 255.1230 | -1.6 | C₁₂H₁₉O₅ |

| [M+Na]⁺ | 277.1053 | 277.1049 | -1.4 | C₁₂H₁₈NaO₅ |

Note: This data is hypothetical and for illustrative purposes only.

Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for Compound X

| IR Spectroscopy (KBr, cm⁻¹) | UV-Vis Spectroscopy (MeOH, λₘₐₓ nm (log ε)) |

| 3400 (br, O-H) | 210 (4.25) |

| 2950 (C-H) | 265 (3.80) |

| 1735 (C=O, ester) | |

| 1650 (C=C) | |

| 1600, 1450 (aromatic C=C) | |

| 1100 (C-O) |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the isolation and spectroscopic analysis of a novel natural product like Compound X.

Isolation and Purification of Compound X

-

Extraction: The dried and powdered source material (e.g., plant leaves, 1 kg) is extracted exhaustively with methanol (3 x 5 L) at room temperature. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing Compound X are pooled and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz NMR spectrometer using CDCl₃ as the solvent with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[1]

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is measured on a spectrophotometer in methanol.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and potential biological relationships relevant to the study of a novel natural product.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of a novel natural product.

Hypothetical Signaling Pathway Modulated by Compound X

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by Compound X.

Conclusion

The systematic application of modern spectroscopic techniques, coupled with rigorous experimental protocols, is essential for the successful elucidation of the structure of novel natural products. This guide provides a comprehensive framework for the analysis and presentation of spectroscopic data, which is fundamental for subsequent biological evaluation and potential drug development. The provided templates and visualizations can be adapted by researchers to their specific compounds of interest, facilitating clear and concise communication of their findings.

References

Preliminary Insights into the Mechanism of Action of Fissitungfine B Derivatives

Disclaimer: Publicly available scientific literature on the mechanism of action of Fissitungfine B is currently very limited. The information presented herein is based on a single primary study focused on the synthesis and initial anti-tumor screening of this compound derivatives. Therefore, this guide summarizes preliminary findings and outlines a potential mechanism of action that requires further empirical validation.

Introduction

This compound is a compound that has served as a basis for the synthesis of novel derivatives with potential anti-tumor activities. Research into its biological effects is still in a nascent stage. A key study has designed and synthesized a series of this compound derivatives, evaluating their cytotoxic effects on several cancer cell lines and identifying a potential molecular target. This document collates the available data from this preliminary research.

In Vitro Anti-Tumor Activity

The primary study on this compound derivatives assessed their cytotoxic activity against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), indicate that several derivatives exhibit moderate to good anti-tumor activity. Compound 4g was identified as the most potent among the synthesized derivatives[1][2].

Data Presentation

The quantitative data on the in vitro anti-tumor activity of the most active this compound derivative, compound 4g, is summarized below.

| Compound | Cell Line | IC₅₀ (μM) |

| 4g | HeLa | 3.82 ± 0.56 |

| 4g | MCF-7 | 5.53 ± 0.68 |

| 4g | A-549 | 4.55 ± 0.53 |

| Table 1: In vitro anti-tumor activity of this compound derivative 4g against human cancer cell lines[1][2]. |

Potential Mechanism of Action: TDP2 Inhibition

The preliminary study noted that the most active this compound derivative, compound 4g , exhibited inhibitory effects on Tyrosyl-DNA phosphodiesterase 2 (TDP2) in vitro[1]. While the paper does not provide an in-depth analysis of this interaction, the known function of TDP2 offers a potential mechanism of action for these compounds.

TDP2 is a DNA repair enzyme crucial for resolving stalled Topoisomerase II (TOP2)-DNA cleavage complexes. TOP2 is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Certain anti-cancer drugs, known as TOP2 poisons (e.g., etoposide), work by trapping these TOP2-DNA complexes, leading to permanent DNA damage and cell death.

By repairing these complexes, TDP2 can confer resistance to TOP2-targeting chemotherapies. Therefore, inhibiting TDP2 is a strategic approach to potentially enhance the efficacy of TOP2 poisons or to induce synthetic lethality in cancer cells that are highly dependent on the TOP2 pathway.

The hypothesized mechanism of action for this compound derivative 4g is, therefore, the inhibition of TDP2-mediated DNA repair. This would lead to an accumulation of DNA double-strand breaks, ultimately triggering cell death.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action for this compound derivatives based on TDP2 inhibition.

Caption: Proposed mechanism of this compound derivatives via TDP2 inhibition.

Experimental Protocols

The primary publication on this compound derivatives focuses on their chemical synthesis and the results of in vitro anti-tumor activity screening. Detailed experimental protocols for the mechanism of action studies, such as the TDP2 inhibition assay, are not provided in the abstract. Access to the full-text article would be necessary to obtain specifics on the methodologies used. General protocols for assessing anti-tumor activity and enzyme inhibition are standard in the field, but the specific parameters used for the this compound derivatives are not publicly detailed at this time.

Conclusion and Future Directions

The preliminary studies on this compound derivatives suggest a promising avenue for the development of new anti-cancer agents. The identification of compound 4g with potent activity against several cancer cell lines and its ability to inhibit TDP2 provides a foundational hypothesis for its mechanism of action.

However, this is an early-stage investigation. To build an in-depth understanding, further research is essential to:

-

Confirm the direct binding and inhibition of TDP2 by this compound derivatives.

-

Elucidate the downstream effects of TDP2 inhibition, such as the accumulation of DNA damage and the activation of apoptotic pathways.

-

Investigate the potential for synergistic effects when combined with TOP2-targeting chemotherapies.

-

Explore other potential molecular targets and signaling pathways that may be modulated by these compounds.

Without such follow-up studies, the core mechanism of action of this compound remains speculative. The information presented here should be considered a preliminary overview for guiding future research in this area.

References

Unveiling the Molecular Target of Fissitungfine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of the molecular target of Fissitungfine B, a natural product with demonstrated anti-tumor properties. Leveraging available preclinical data, this document outlines the evidence pointing to Tyrosyl-DNA Phosphodiesterase 2 (TDP2) as the primary molecular target, details relevant experimental methodologies, and presents the implicated signaling pathway.

Executive Summary

This compound and its derivatives have emerged as promising anti-cancer agents. Recent studies have demonstrated that a specific derivative of this compound, compound 4g, exhibits potent cytotoxic activity against various cancer cell lines. Further investigation has revealed that this activity is, at least in part, attributable to the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a critical enzyme in the DNA damage response pathway. This guide synthesizes the key findings that identify TDP2 as the molecular target of this compound's biological activity.

Quantitative Data on the Biological Activity of a this compound Derivative

While direct quantitative data for the inhibition of TDP2 by this compound is not yet publicly available, the anti-tumor efficacy of its derivative, compound 4g, has been quantified. The following table summarizes the 50% inhibitory concentration (IC50) values of compound 4g against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 3.82 ± 0.56 |

| MCF-7 | Breast Cancer | 5.53 ± 0.68 |

| A-549 | Lung Cancer | 4.55 ± 0.53 |

Data from a 2022 study on the synthesis and anti-tumor activity of this compound compounds.[1]

These findings highlight the potent anti-proliferative effects of the this compound scaffold and underscore the significance of identifying its molecular target to understand its mechanism of action. The same study that produced this data also identified TDP2 as a target of compound 4g in vitro, providing a strong rationale for focusing on this enzyme.[1]

The Molecular Target: Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

TDP2 is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism. Its primary function is to resolve stalled Topoisomerase II (TOP2)-DNA covalent complexes. TOP2 is essential for managing DNA topology during replication and transcription, but certain anti-cancer drugs, known as TOP2 poisons (e.g., etoposide), trap TOP2 on the DNA, leading to the formation of toxic DSBs. TDP2 repairs these lesions by hydrolyzing the 5'-phosphotyrosyl bond between TOP2 and the DNA, allowing the repair process to proceed.

By inhibiting TDP2, this compound or its derivatives would prevent the repair of these TOP2-induced DSBs, leading to an accumulation of DNA damage and ultimately, apoptosis in cancer cells. This mechanism also suggests a potential synergistic effect when combined with TOP2 poisons.

Experimental Protocols

The identification of TDP2 as a molecular target of a this compound derivative was likely achieved through a combination of in vitro enzymatic assays. Below are detailed, generalized protocols for common methods used to assess TDP2 inhibition.

Fluorescence-Based TDP2 Inhibition Assay

This high-throughput assay measures the enzymatic activity of TDP2 by monitoring the increase in fluorescence upon the cleavage of a specific substrate.

-

Principle: A short, single-stranded DNA oligonucleotide is synthesized with a 5'-tyrosine residue linked to a fluorophore (e.g., FAM) and a quencher molecule (e.g., BHQ-1) at the 3'-end. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the 5'-phosphotyrosyl bond by TDP2, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human TDP2 enzyme

-

Fluorogenic TDP2 substrate (5'-FAM-tyrosyl-oligonucleotide-BHQ-1-3')

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (this compound or derivative)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add a small volume of the test compound dilution to the wells of the microplate.

-

Add the TDP2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission for FAM) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

-

Gel-Based TDP2 Inhibition Assay

This method provides a more direct visualization of TDP2 activity and its inhibition.

-

Principle: A 5'-radiolabeled or fluorescently-labeled DNA substrate with a 5'-tyrosyl adduct is incubated with TDP2 in the presence or absence of an inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE). Inhibition of TDP2 is observed as a decrease in the amount of the cleaved product.

-

Materials:

-

Recombinant human TDP2 enzyme

-

5'-labeled (e.g., 32P or Cy5) DNA substrate with a 5'-tyrosyl adduct

-

Assay buffer

-

Test compound

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

-

-

Procedure:

-

Set up reaction tubes containing the assay buffer, TDP2 enzyme, and varying concentrations of the test compound.

-

Add the labeled DNA substrate to initiate the reaction.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide) and EDTA.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the substrate and product bands using a phosphorimager or fluorescence scanner.

-

Quantify the band intensities to determine the percentage of substrate cleavage and calculate the extent of inhibition.

-

Visualizing the Molecular Mechanism

The following diagrams illustrate the experimental workflow for identifying TDP2 inhibitors and the signaling pathway in which TDP2 plays a crucial role.

Conclusion

The available evidence strongly suggests that Tyrosyl-DNA Phosphodiesterase 2 is a key molecular target of this compound and its derivatives. The inhibition of TDP2 disrupts the non-homologous end joining pathway of DNA repair, leading to the accumulation of toxic DNA double-strand breaks and subsequent cancer cell death. This mode of action presents a compelling case for the further development of this compound-based compounds as standalone anti-cancer agents or in combination with existing Topoisomerase II poisons. Further research should focus on obtaining direct quantitative data for the binding and inhibition of TDP2 by this compound and on elucidating the full spectrum of its cellular effects.

References

Fissitungfine B Derivatives as Novel Anti-Tumor Agents: A Technical Overview

An In-depth Examination of a New Class of TDP2 Inhibitors for Oncological Research and Development

Introduction: Fissitungfine B, a natural product identified as 7H-benzo[c][1][2]dioxolo[4,5-f]chromen-7-one, has emerged as a promising scaffold for the development of novel anti-tumor agents. Synthetic derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the anti-tumor potential of this compound derivatives, with a focus on the lead compound, designated 4g. The mechanism of action, quantitative efficacy data, and detailed experimental methodologies are presented to support further research and development in this area.

Anti-Tumor Activity of this compound Derivative 4g

The primary anti-tumor activity of this compound derivatives is attributed to the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a key enzyme in the DNA damage repair pathway. By inhibiting TDP2, these compounds prevent the repair of DNA double-strand breaks induced by topoisomerase II (TOP2) poisons, leading to the accumulation of DNA damage and subsequent cancer cell death.

In Vitro Efficacy

Compound 4g, a derivative of this compound, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 3.82 ± 0.56 |

| MCF-7 | Breast Cancer | 5.53 ± 0.68 |

| A-549 | Lung Cancer | 4.55 ± 0.53 |

Table 1: In vitro cytotoxicity of this compound derivative 4g against human cancer cell lines. Data is presented as the mean ± standard deviation.

In Vivo Potential

Preclinical studies have indicated that this compound derivative 4g exhibits a significant inhibitory effect on tumor growth in vivo.[1] However, specific quantitative data regarding the animal models, dosing regimens, and tumor growth inhibition rates are not yet publicly available. Further investigation is required to fully elucidate the in vivo therapeutic potential of this compound.

Mechanism of Action: TDP2 Inhibition

The primary molecular target of this compound derivatives is the enzyme TDP2. This enzyme plays a critical role in the repair of DNA double-strand breaks that are covalently linked to topoisomerase II. The inhibition of TDP2 by these compounds disrupts this repair process, leading to the accumulation of cytotoxic DNA lesions in cancer cells.

Experimental Protocols

The following sections detail the methodologies for the synthesis and in vitro evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives, including compound 4g, has been described.[3] The synthesis involves a three-step process starting from a substituted sesamol.

A detailed, step-by-step protocol for the synthesis of compound 4g is pending public disclosure in the full research article.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of this compound derivatives is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (HeLa, MCF-7, A-549)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically in a serial dilution) and incubated for an additional 48 hours. A control group receives only the vehicle (DMSO).

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

This compound derivatives represent a new and promising class of anti-tumor agents that function through the targeted inhibition of the DNA repair enzyme TDP2. The lead compound, 4g, has demonstrated potent in vitro activity against a range of cancer cell lines. Further research is warranted to fully characterize the in vivo efficacy, safety profile, and pharmacokinetic properties of these compounds. The detailed elucidation of the chemical structure of compound 4g and the publication of comprehensive experimental protocols will be critical for advancing this promising class of molecules towards clinical development. The unique mechanism of action suggests potential for synergistic combinations with existing topoisomerase II inhibitors, offering a novel therapeutic strategy for various cancers.

References

An In-depth Technical Guide on the Therapeutic Potential of Fissitungfine B and its Derivatives

Disclaimer: Publicly available scientific literature on Fissitungfine B is exceptionally limited. This document summarizes the existing data on a synthesized derivative of this compound and, to fulfill the request for a comprehensive technical guide, extrapolates a potential mechanism of action based on its known target, Tyrosyl-DNA phosphodiesterase 2 (TDP2). This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound is a novel molecular scaffold that has emerged as a potential starting point for the development of new anticancer agents. While research on the parent compound is scarce, a derivative, herein referred to as Compound 4g, has demonstrated noteworthy anti-tumor properties in preliminary studies.[1] The primary mechanism of action for this class of compounds appears to be the inhibition of Tyrosyl-DNA phosphodiesterase 2 (TDP2), a critical enzyme in the DNA damage repair pathway.[1] This whitepaper will consolidate the available data on the this compound derivative, explore the therapeutic rationale for TDP2 inhibition, and provide generalized experimental protocols and conceptual signaling pathways relevant to this target.

Quantitative Data Presentation

The primary quantitative data available pertains to the in vitro cytotoxic activity of the this compound derivative, Compound 4g, against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivative (Compound 4g)

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 3.82 ± 0.56 |

| MCF-7 | Breast Cancer | 5.53 ± 0.68 |

| A-549 | Lung Cancer | 4.55 ± 0.53 |

Data sourced from Wang et al., 2022.[1]

In addition to its cytotoxic effects, Compound 4g was found to exhibit inhibitory activity against TDP2 in vitro and suppress tumor growth in vivo, although quantitative details for these assays are not publicly available.[1]

Therapeutic Rationale: Targeting the TDP2 Pathway

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme responsible for resolving stalled topoisomerase II (TOP2)-DNA cleavage complexes.[2] TOP2 is an essential enzyme that modulates DNA topology during replication and transcription. A major class of chemotherapeutic agents, known as TOP2 poisons (e.g., etoposide, doxorubicin), function by stabilizing the TOP2-DNA covalent complex, leading to the accumulation of DNA double-strand breaks and subsequent cancer cell death.

However, the efficacy of TOP2 poisons can be compromised by cellular repair mechanisms, prominently featuring TDP2. TDP2 reverses the TOP2-DNA linkage, thereby repairing the DNA damage and contributing to chemoresistance. Consequently, the inhibition of TDP2 presents a compelling therapeutic strategy to potentiate the effects of TOP2 poisons and overcome drug resistance. The this compound derivative, Compound 4g, has been identified as an inhibitor of TDP2, suggesting its therapeutic potential lies in its ability to act as a chemosensitizer.

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanism of action for a TDP2 inhibitor like the this compound derivative when used in combination with a TOP2 poison.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives are not publicly available. However, a generalized protocol for a key experiment—an in vitro TDP2 inhibitory assay—is provided below.

In Vitro TDP2 Inhibitory Assay (Fluorogenic)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against TDP2.

-

Principle: This assay utilizes a synthetic substrate consisting of a short oligonucleotide with a 5'-tyrosine residue linked to a fluorophore and a quencher at the 3' end. In its intact state, the quencher suppresses the fluorescence. TDP2 cleaves the 5'-tyrosyl-DNA bond, releasing the fluorophore from the quencher's proximity and resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human TDP2 enzyme.

-

TDP2 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Fluorogenic TDP2 substrate (5'-tyrosyl-oligonucleotide-3'-quencher).

-

Test compound (e.g., this compound derivative) dissolved in DMSO.

-

Positive control inhibitor (e.g., a known deazaflavin TDP2 inhibitor).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in TDP2 assay buffer.

-

Add 5 µL of the diluted test compound or control to the wells of the microplate.

-

Add 10 µL of recombinant TDP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the fluorogenic TDP2 substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the fluorescence intensity kinetically over 30-60 minutes.

-

Calculate the reaction rates (slope of the linear portion of the kinetic curve).

-

Plot the percentage of TDP2 inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental and Drug Discovery Workflow

The following diagram outlines a general workflow for the discovery and preclinical development of TDP2 inhibitors.

Conclusion and Future Directions

The preliminary data on a synthetic derivative of this compound suggests a promising new avenue for the development of anticancer therapeutics, particularly as sensitizing agents for use in combination with established TOP2 poisons. The inhibition of TDP2 is a clinically relevant strategy for overcoming chemoresistance, and the this compound scaffold represents a novel starting point for the design of such inhibitors.

Future research should focus on:

-

The isolation and full characterization of the natural product this compound.

-

A comprehensive evaluation of the structure-activity relationship of this compound derivatives to optimize potency and drug-like properties.

-

In-depth mechanistic studies to confirm the on-target effects on TDP2 in cellular contexts and to elucidate any off-target activities.

-

Pharmacokinetic and in vivo efficacy studies of lead compounds in relevant animal models of cancer.

The development of potent and selective TDP2 inhibitors based on the this compound core could provide a significant advancement in cancer therapy, offering a means to enhance the efficacy of a widely used class of chemotherapeutic drugs.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissitungfine B is a member of the aporphine class of alkaloids, a diverse group of naturally occurring compounds with significant pharmacological potential. This document provides a comprehensive technical overview of this compound, its synthetic derivatives, and the broader class of aporphine alkaloids. It consolidates available data on their chemical structures, biological activities, and mechanisms of action, with a particular focus on their anti-tumor properties. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a significant and structurally diverse subgroup of isoquinoline alkaloids. Characterized by a tetracyclic core, these compounds are predominantly found in various plant families, including the Annonaceae, Magnoliaceae, and Papaveraceae. The genus Fissistigma, belonging to the Annonaceae family, is a known producer of various aporphine alkaloids, and it is from this genus that this compound is presumed to originate, based on its nomenclature.

The pharmacological interest in aporphine alkaloids stems from their wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving intercalation with DNA, inhibition of key enzymes such as topoisomerase, and induction of apoptosis.

This compound: Structure and Properties

While the definitive natural source and direct isolation of this compound have not been extensively reported in publicly accessible literature, its chemical structure serves as a scaffold for the synthesis of pharmacologically active derivatives. The core structure of this compound is that of a typical aporphine alkaloid, which provides the basis for its biological activity.

Note: The precise chemical structure of this compound is not available in the reviewed public literature. The information provided is based on synthetic derivatives.

Biological Activity of this compound Derivatives

Research has focused on the synthesis and evaluation of this compound derivatives for their potential as anti-tumor agents. A notable study synthesized a series of these derivatives and assessed their in vitro cytotoxicity against several human cancer cell lines.

In Vitro Anti-Tumor Activity

A specific derivative, designated as compound 4g , demonstrated significant inhibitory activity against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.

| Compound | Cell Line | IC50 (μM) |

| Derivative 4g | Hela | 3.82 ± 0.56 |

| Derivative 4g | MCF-7 | 5.53 ± 0.68 |

| Derivative 4g | A-549 | 4.55 ± 0.53 |

Table 1: In vitro cytotoxic activity of this compound derivative 4g.[1]

These results indicate that derivatives of this compound possess potent anti-proliferative effects against a range of cancer cell types.

In Vivo Anti-Tumor Efficacy

In addition to its in vitro activity, this compound derivative 4g has been shown to have a significant inhibitory effect on tumor growth in in vivo models, suggesting its potential for further pre-clinical and clinical development.[1]

Mechanism of Action: Inhibition of TDP2

A key mechanistic insight into the anti-tumor activity of this compound derivatives is the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2).[1] TDP2 is a critical enzyme in the DNA damage response pathway, specifically involved in the repair of DNA double-strand breaks that are covalently linked to topoisomerase II.

The TDP2 Signaling Pathway in DNA Repair

Topoisomerase II (Top2) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA strand through the break, and then religating the broken strands. Certain anti-cancer drugs, known as Top2 poisons (e.g., etoposide), stabilize the transient Top2-DNA covalent complex, leading to persistent DSBs and ultimately, cell death.

Cells have evolved repair mechanisms to counteract this damage. One such pathway involves the proteolytic degradation of the trapped Top2 protein, leaving a small peptide covalently attached to the 5'-end of the DNA break. TDP2's primary function is to cleave this tyrosyl-DNA phosphodiester bond, generating a "clean" 5'-phosphate terminus that can be subsequently processed by the non-homologous end joining (NHEJ) pathway for DNA repair.

By inhibiting TDP2, this compound derivatives potentiate the cytotoxic effects of Top2-induced DNA damage, preventing the repair of these lesions and promoting apoptosis in cancer cells.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices in medicinal chemistry and cancer biology.

General Synthetic Chemistry Workflow

The synthesis of this compound derivatives typically involves a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of aporphine alkaloids with potent anti-tumor activity. The identification of TDP2 as a molecular target provides a clear mechanism of action and a rationale for their further development. Future research should focus on:

-

Isolation and full structural elucidation of this compound from its natural source to provide a definitive reference compound.

-

Synthesis and screening of a broader library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

-

In-depth investigation of the pharmacological properties of lead compounds, including their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

-

Exploration of combination therapies , particularly with Top2 poisons, to assess potential synergistic effects.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in the quest for novel and effective cancer therapeutics derived from this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fissitungfine B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and biological evaluation of Fissitungfine B derivatives, specifically focusing on compounds with a 7H-benzo[c][1][2]dioxolo[4,5-f]chromen-7-one core structure. These compounds have demonstrated significant anti-tumor activity, notably through the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a key enzyme in DNA repair pathways. This application note includes a step-by-step synthesis protocol for a potent derivative, 2-((3,4-dimethylphenyl)amino)-7H-benzo[c][1][2]dioxolo[4,5-f]chromen-7-one, methodologies for in vitro cytotoxicity assessment, and a protocol for evaluating TDP2 inhibition. Quantitative data are summarized in tables for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in cancer research. Their core structure, 7H-benzo[c][1]dioxolo[4,5-f]chromen-7-one, provides a scaffold for the development of potent anti-tumor agents. One of the key mechanisms of action for these derivatives is the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). TDP2 is a critical enzyme involved in the repair of DNA double-strand breaks created by topoisomerase II (TOP2), and its inhibition can sensitize cancer cells to chemotherapy. This document outlines the synthetic route to a promising this compound derivative and the experimental procedures to characterize its biological activity.

Data Presentation

Table 1: Cytotoxicity of this compound Derivative 4g

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 3.82 ± 0.56 |

| MCF-7 (Breast Cancer) | 5.53 ± 0.68 |

| A-549 (Lung Cancer) | 4.55 ± 0.53 |

Experimental Protocols

Synthesis of 2-((3,4-dimethylphenyl)amino)-7H-benzo[c]dioxolo[4,5-f]chromen-7-one (Compound 4g)

This protocol describes a two-step synthesis of the target this compound derivative. The first step involves the preparation of a key intermediate, 2-chloro-7H-benzo[c]dioxolo[4,5-f]chromen-7-one, followed by a Buchwald-Hartwig amination reaction.

Step 1: Synthesis of 2-chloro-7H-benzo[c]dioxolo[4,5-f]chromen-7-one

-

Materials:

-

Substituted sesamol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of substituted sesamol in dichloromethane (CH₂Cl₂), add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) to the mixture at 0 °C.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product is then taken up in Tetrahydrofuran (THF) for the next step.

-

Step 2: Buchwald-Hartwig Amination for the Synthesis of Compound 4g

-

Materials:

-

2-chloro-7H-benzo[c]dioxolo[4,5-f]chromen-7-one (from Step 1)

-

3,4-dimethylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

-

Procedure:

-

In a reaction vessel, combine the crude 2-chloro-7H-benzo[c]dioxolo[4,5-f]chromen-7-one, 3,4-dimethylaniline, potassium carbonate (K₂CO₃), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂).

-

Add N,N-Dimethylacetamide (DMA) as the solvent.

-

Reflux the mixture for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 2-((3,4-dimethylphenyl)amino)-7H-benzo[c]dioxolo[4,5-f]chromen-7-one (Compound 4g).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various cancer cell lines.

-

Materials:

-

HeLa, MCF-7, and A-549 cancer cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare a series of dilutions of the this compound derivative in culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value by plotting the cell viability against the compound concentration.

-

TDP2 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of the synthesized compounds against human TDP2.

-

Materials:

-

Recombinant human TDP2 enzyme

-

Fluorescently labeled DNA substrate (e.g., a 5'-tyrosyl-DNA oligonucleotide with a 5'-FAM label and a 3'-quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA)

-

This compound derivatives

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

In a 384-well plate, add the assay buffer, the fluorescently labeled DNA substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding the recombinant human TDP2 enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

The inhibition of TDP2 activity is calculated as the percentage decrease in fluorescence signal in the presence of the inhibitor compared to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound derivative 4g.

References

Application Notes and Protocols: In Vitro Evaluation of Fissitungfine B on HeLa Cells

Initial Search and Findings:

An initial comprehensive search for "Fissitungfine B" and its effects on HeLa cells did not yield any specific published data, experimental protocols, or signaling pathway information. The search results primarily consisted of studies on the effects of other compounds on HeLa cells. This suggests that "this compound" may be a novel compound, a compound with a different official name, or a substance that has not yet been extensively studied or documented in publicly accessible scientific literature.

Therefore, the following application notes and protocols are presented as a generalized framework based on standard methodologies for evaluating a novel compound's in vitro effects on a cancer cell line like HeLa. These protocols can be adapted once specific details about this compound become available.

I. Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data that would be generated from the described experimental protocols. These are for illustrative purposes only and do not reflect actual experimental results for this compound.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |

| 0 (Control) | 1.25 | 0.08 | 100 | rowspan="6" |

| 1 | 1.10 | 0.06 | 88 | |

| 10 | 0.85 | 0.05 | 68 | |

| 25 | 0.62 | 0.04 | 49.6 | |

| 50 | 0.35 | 0.03 | 28 | |

| 100 | 0.15 | 0.02 | 12 |

Table 2: Effect of this compound on HeLa Cell Cycle Distribution (Flow Cytometry)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 45 | 30 | 25 |

| This compound (IC50) | 65 | 15 | 20 |

Table 3: Induction of Apoptosis by this compound in HeLa Cells (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control | 2.5 | 1.8 | 0.5 |

| This compound (IC50) | 25.2 | 15.7 | 1.2 |

II. Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Seed HeLa cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat HeLa cells with this compound as described for the cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

III. Visualization of Workflows and Pathways

The following diagrams are generalized representations of the experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Caption: A generalized workflow for the in vitro evaluation of a novel compound on HeLa cells.

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis and cell cycle arrest.

Application Notes and Protocols: Assessing the Anti-Proliferative Activity of Fisetin in A549 Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. The A549 cell line, derived from a human lung adenocarcinoma, serves as a crucial in vitro model for studying NSCLC and for the initial screening of potential therapeutic agents. This document provides a detailed protocol for assessing the anti-proliferative effects of Fisetin, a naturally occurring flavonoid, on A549 cells using the MTT assay. Additionally, it outlines the underlying signaling pathways potentially modulated by this compound. While this protocol uses Fisetin as an example, it can be adapted for other novel compounds.

Data Presentation: Anti-Proliferative Efficacy of Fisetin

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for Fisetin in the A549 lung cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| Fisetin | A549 | MTT | 214.47 | [1][2] |

| Fisetin | A549 | MTT | 190 | [3] |

| Fisetin | A549 | MTT | 58 (at 48h) | [4] |

Note: IC50 values can vary depending on experimental conditions such as cell passage number, incubation time, and assay methodology.

Experimental Protocols

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Fisetin (or test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of Fisetin in DMSO.

-

Perform serial dilutions of Fisetin in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Fisetin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Fisetin concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Visualizations

Experimental Workflow: MTT Assay

References

Application Notes and Protocols for TDP2 Inhibition Assay Using Fissitungfine B

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a critical enzyme in the DNA damage response pathway. Its primary function is to repair DNA double-strand breaks that arise from trapped topoisomerase II (TOP2)-DNA cleavage complexes.[1][2] TOP2 is an essential enzyme that resolves topological DNA problems during replication and transcription.[3] However, certain anticancer drugs, known as TOP2 poisons (e.g., etoposide, doxorubicin), work by stabilizing these TOP2-DNA complexes, leading to cytotoxic DNA lesions.[1][3]

TDP2 resolves these stalled complexes by hydrolyzing the 5'-phosphotyrosyl bond between the TOP2 protein and the DNA, allowing for subsequent DNA repair. By doing so, TDP2 can confer resistance to TOP2-targeted cancer therapies. Consequently, inhibitors of TDP2 are of significant interest as they have the potential to enhance the efficacy of existing chemotherapeutic agents. Fissitungfine B is a novel small molecule inhibitor being investigated for its potential to selectively target and inhibit the enzymatic activity of TDP2.

Mechanism of TDP2 Action and Inhibition

TDP2 is part of a larger DNA repair mechanism that safeguards genomic integrity. When TOP2 poisons trap the TOP2-DNA cleavage complex, it creates a roadblock for DNA replication and transcription, ultimately leading to cell death. TDP2 counteracts this by removing the TOP2 protein, enabling the cell to repair the DNA break. Inhibition of TDP2 is expected to potentiate the cytotoxic effects of TOP2 poisons, making cancer cells more susceptible to these drugs.

Quantitative Data Summary

The inhibitory potential of this compound was evaluated against recombinant human TDP2 and in a cell-based assay. The data is summarized below in comparison to a known deazaflavin-based TDP2 inhibitor, ZW-1288.

| Compound | Recombinant hTDP2 IC₅₀ (nM) | Cellular TDP2 IC₅₀ (nM) in WCE | Cell Line |

| This compound | 125 | 150 | DT40 |

| ZW-1288 | 102 | 96 | DT40 |

WCE: Whole Cell Extract IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TDP2 enzymatic activity. Data for ZW-1288 is derived from published literature for comparative purposes.

Experimental Protocols

Recombinant TDP2 Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human TDP2.

Workflow:

Materials:

-

Recombinant human TDP2 (hTDP2)

-

32P-labeled 18-mer single-stranded oligonucleotide DNA substrate with a 5'-phosphotyrosyl group.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 40 µg/mL BSA, and 0.01% Tween 20.

-

This compound (and other test compounds)

-

DMSO (vehicle control)

-

Gel Loading Buffer: 99.5% (v/v) formamide, 5 mM EDTA, 0.01% (w/v) xylene cyanol, and 0.01% (w/v) bromophenol blue.

-

Denaturing polyacrylamide gels

-

Phosphorimager and analysis software

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the assay buffer, 25 pM recombinant hTDP2, and either this compound at various concentrations or DMSO (for the control).

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 1 nM of the 32P-labeled DNA substrate.

-

Incubate the reaction for 15 minutes at room temperature.

-

Terminate the reaction by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the substrate and the cleaved product using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radioactive bands using a phosphorimager.

-

Quantify the intensity of the bands corresponding to the substrate and product.

-

Calculate the percentage of TDP2 inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular TDP2 Inhibition Assay (Whole Cell Extract)

This assay measures the inhibitory activity of a compound against endogenous TDP2 within a cellular context, providing insights into cell permeability and off-target effects.

Workflow:

Materials:

-

DT40 chicken lymphoma cells (or other suitable cell line)

-

Cell lysis buffer

-

Whole Cell Extract (WCE)

-

32P-labeled 18-mer single-stranded oligonucleotide DNA substrate with a 5'-phosphotyrosyl group.

-

Assay components as described in the biochemical assay.

Procedure:

-

Culture and harvest DT40 cells.

-

Prepare the whole cell extract (WCE) by lysing the cells and clarifying the lysate by centrifugation.

-

Determine the protein concentration of the WCE.

-

In a reaction tube, incubate a standardized amount of WCE with serial dilutions of this compound or DMSO for 15 minutes at room temperature.

-

Initiate the TDP2 reaction by adding 1 nM of the 32P-labeled DNA substrate.